3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidine derivatives, including 3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, typically involves cyclocondensation reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promise in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The thiazolopyrimidine ring system can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolopyrimidines: These compounds share a similar core structure but differ in the substituents attached to the thiazolopyrimidine ring.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-2-ylsulfonyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C17H14N2O3S2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(naphthalen-2-ylsulfonylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C17H14N2O3S2/c20-16-7-8-18-17-19(16)14(10-23-17)11-24(21,22)15-6-5-12-3-1-2-4-13(12)9-15/h1-9,14H,10-11H2 |
InChI Key |
JQIKOAGHRHUIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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